REACTION_CXSMILES
|
N1C=CN=C1C(O)=O.[NH2:9][C:10]1[CH:11]=[C:12]([CH:15]=[C:16]([Br:19])[C:17]=1[Cl:18])[C:13]#[N:14].[O:20](C(OC(C)(C)C)=O)[C:21]([O:23][C:24]([CH3:27])([CH3:26])[CH3:25])=O>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Br:19][C:16]1[C:17]([Cl:18])=[C:10]([NH:9][C:21](=[O:20])[O:23][C:24]([CH3:27])([CH3:26])[CH3:25])[CH:11]=[C:12]([C:13]#[N:14])[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=NC=C1)C(=O)O
|
Name
|
|
Quantity
|
0.88 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=C(C1Cl)Br
|
Name
|
TEA
|
Quantity
|
1.59 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.059 mL
|
Type
|
reactant
|
Smiles
|
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.464 g
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
such in the next reaction
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=C(C1)C#N)NC(OC(C)(C)C)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.667 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |